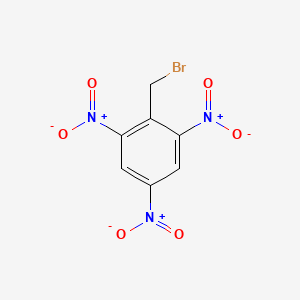

2,4,6-Trinitrobenzyl bromide

Description

Historical Context of Polynitroaromatic Halides in Chemical Synthesis

Polynitroaromatic compounds have a rich history in chemical synthesis, initially gaining prominence for their use as explosives, such as 2,4,6-trinitrotoluene (B92697) (TNT). acs.org Beyond their energetic properties, researchers began to explore their potential as starting materials for the synthesis of other complex molecules. acs.orgscispace.com The presence of multiple nitro groups strongly influences the reactivity of the aromatic ring, making them susceptible to nucleophilic substitution reactions. researchgate.netepa.gov This reactivity has been harnessed to create a diverse array of substituted aromatic compounds. acs.orgresearchgate.net

The introduction of a halogen, such as in 2,4,6-trinitrobenzyl bromide, further enhances the synthetic utility of these molecules. The benzyl (B1604629) bromide moiety provides a reactive site for a variety of chemical transformations, expanding the range of possible derivatives. Historically, the synthesis of such compounds was often hazardous and involved harsh reaction conditions. google.com For instance, early methods for producing trinitrobenzyl bromide involved the pressurized bromination of trinitrotoluene. google.com

Significance of this compound as a Synthetic Intermediate

This compound serves as a crucial building block in organic synthesis due to its dual reactivity. The presence of the electron-withdrawing nitro groups activates the benzylic position, making the bromide a good leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the benzylic carbon.

A notable application of this compound is in the synthesis of other polynitroaromatic compounds. For example, it can be hydrolyzed to form 2,4,6-trinitrobenzyl alcohol. osti.gov Furthermore, it is a key intermediate in the preparation of 2,4,6-trinitrobenzyl chloride and has been used in the synthesis of hexanitrostilbene (B7817115) (HNS), a heat-resistant explosive. udel.edushu.ac.uk The reactivity of the nitro groups themselves also allows for further functionalization of the aromatic ring. researchgate.netepa.gov

A significant advancement in the synthesis of 2,4,6-trinitrobenzyl halides was the development of a method involving the reaction of 2,4,6-trinitrotoluene with an alkali metal hypohalite, such as sodium hypobromite. google.com This method proved to be simpler and less hazardous than previous approaches. google.com

| Property | Value |

| Chemical Formula | C7H4BrN3O6 |

| Molecular Weight | 306.03 g/mol |

| CAS Number | 7195-50-8 |

This table displays key chemical properties of this compound.

Research Landscape of Highly Nitrated Organic Compounds and Their Reactivity

The research landscape for highly nitrated organic compounds is broad, extending from their synthesis and characterization to their application in various fields. A primary focus of research has been to understand and control the reactivity of these compounds. The strong electron-withdrawing nature of the nitro groups makes the aromatic ring electron-deficient and susceptible to nucleophilic attack. researchgate.netepa.gov

Studies have systematically investigated the regioselectivity of nucleophilic substitution reactions on 1-substituted 2,4,6-trinitrobenzenes. acs.orgepa.gov The nature of the substituent at the 1-position and the nucleophile both play a critical role in determining the outcome of the reaction, often leading to a mixture of ortho and para substitution products. acs.orgepa.gov In some cases, such as with N,N-disubstituted 2,4,6-trinitrobenzamides, exclusive substitution of the para-nitro group is observed. epa.gov

The reactivity of the nitro groups themselves is also a subject of intense study. They can be reduced to form amino groups, which are precursors to a wide range of other functionalities. nih.gov This transformation is particularly important in the synthesis of dyes and pharmaceuticals. The thermal stability of organic nitro compounds is another critical area of research, as many of these compounds can decompose exothermically, sometimes violently. acs.org Understanding the factors that influence their stability is crucial for safe handling and processing. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-1,3,5-trinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O6/c8-3-5-6(10(14)15)1-4(9(12)13)2-7(5)11(16)17/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOWWYUYNQRCOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])CBr)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372944 | |

| Record name | 2,4,6-TRINITROBENZYL BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7195-50-8 | |

| Record name | 2,4,6-TRINITROBENZYL BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4,6 Trinitrobenzyl Bromide and Analogues

Conventional Synthetic Routes

Conventional methods for synthesizing 2,4,6-trinitrobenzyl bromide primarily rely on the chemical modification of 2,4,6-trinitrotoluene (B92697) (TNT). These routes are well-established and have been optimized over time for efficiency and yield.

Direct Halogenation of 2,4,6-Trinitrotoluene

Historically, this compound was produced through the pressurized bromination of 2,4,6-trinitrotoluene. google.com This direct halogenation method, however, was known to be hazardous and involved complicated work-up procedures. google.com The process directly substitutes a hydrogen atom on the methyl group of TNT with a bromine atom.

Reaction of 2,4,6-Trinitrotoluene with Alkali Metal Hypobromites

A simpler and safer method involves the reaction of 2,4,6-trinitrotoluene with an alkali metal hypobromite, such as sodium hypobromite. google.com This reaction is typically carried out at low temperatures, between 0°C and 15°C. google.com In a typical procedure, a solution of TNT in a mixture of tetrahydrofuran and methanol is chilled and then rapidly added to a chilled aqueous solution of sodium hypobromite. google.com The reaction is exothermic, and the temperature is controlled using an ice/salt bath. google.com After a short reaction time, the mixture is quenched in a large volume of water containing hydrochloric acid to stop the reaction. google.com This method has been shown to produce this compound in high yields. google.com For instance, reacting 4 grams of TNT under these conditions can yield the desired product. google.com

Under alkaline conditions, TNT is deprotonated to form the trinitrobenzyl anion, which is then rapidly halogenated by the hypobromite. udel.edu

Table 1: Conventional Synthesis of this compound

| Starting Material | Reagent | Key Conditions | Product |

|---|---|---|---|

| 2,4,6-Trinitrotoluene | Pressurized Bromine | High pressure | This compound |

Chemoenzymatic Synthesis Approaches

In an effort to develop more environmentally friendly synthetic routes, chemoenzymatic methods have been explored for the production of trinitrobenzyl halides. These approaches utilize enzymes to catalyze specific steps in the synthesis, often under milder reaction conditions than traditional chemical methods.

Vanadium Bromoperoxidase-Catalyzed Hydroxylation of 2,4,6-Trinitrotoluene

One such approach involves the use of vanadium-dependent haloperoxidases. rsc.org Specifically, vanadium bromoperoxidase (V-BPO) from the marine algae Corralina officinalis has been shown to catalyze the hydroxylation of 2,4,6-trinitrotoluene at the benzylic position to form 2,4,6-trinitrobenzyl alcohol. udel.edu This enzymatic reaction is performed under alkaline conditions (pH 8) in the presence of bromide and hydrogen peroxide. udel.edursc.org The enzyme catalyzes the oxidation of bromide by hydrogen peroxide to generate a reactive bromine species, likely hypobromous acid (HOBr), which then acts as the chemical agent responsible for the hydroxylation of TNT. udel.eduudel.edunih.gov

The V-BPO catalyzed reaction shows a conversion rate for hydroxylation of up to 38%. udel.edu While direct enzymatic halogenation is minimal, the formation of the alcohol is a key intermediate step. udel.edu

Subsequent Conversion of 2,4,6-Trinitrobenzyl Alcohol to this compound

The 2,4,6-trinitrobenzyl alcohol produced enzymatically can then be readily converted to this compound through a subsequent chemical step. udel.edu This conversion can be achieved using reagents such as phosphorus tribromide (PBr₃). udel.edu This two-step chemoenzymatic process provides a milder alternative to the direct halogenation of TNT. udel.edu

Table 2: Chemoenzymatic Synthesis of this compound

| Step | Catalyst/Reagent | Substrate | Product |

|---|---|---|---|

| 1. Hydroxylation | Vanadium Bromoperoxidase, H₂O₂, KBr | 2,4,6-Trinitrotoluene | 2,4,6-Trinitrobenzyl Alcohol |

Development and Optimization of Synthetic Pathways for Research Applications

The development of both conventional and chemoenzymatic synthetic pathways for this compound and its analogs is driven by the need for these compounds in various research applications. Optimization of these syntheses focuses on improving yields, reducing hazardous reaction conditions, and minimizing environmental impact.

The Shipp synthesis, which utilizes alkali metal hypohalites, represented a significant improvement over older, more dangerous methods. google.comudel.edu Further research into chemoenzymatic routes demonstrates a continued effort towards developing greener and more selective chemical transformations. udel.edu The ability to selectively functionalize the methyl group of TNT opens up possibilities for creating a variety of derivatives for scientific investigation.

Strategies for Yield Enhancement

Achieving a high yield in the synthesis of this compound is contingent on the careful optimization of several reaction parameters. The choice of starting material and the specific reaction pathway are foundational to the efficiency of the synthesis.

One documented method involves the reaction of 2,4,6-trinitrotoluene with an alkali metal hypobromite, such as sodium hypobromite. google.com This approach is an extension of a method that has been shown to produce the analogous 2,4,6-trinitrobenzyl chloride in yields of 85%. google.com Key strategies for maximizing the yield in this type of reaction include:

Temperature Control : The reaction is highly exothermic, and maintaining a low temperature is crucial. The synthesis is typically conducted at temperatures between 0 °C and 15 °C. google.com Chilling the reactants before mixing and using an ice/salt bath to manage the temperature rise during the reaction helps to prevent side reactions and decomposition, thereby preserving the yield. google.com

Reaction Time : The reaction is rapid. Once the initial exothermic phase subsides, which can be as short as one minute, quenching the reaction by dilution in a large volume of water can prevent the formation of degradation products. google.com

Another effective synthetic route starts from 2,4,6-trinitrobenzyl alcohol. This method utilizes phosphorus pentabromide in diethyl ether as a solvent. A reported yield for this conversion is 82%. chemicalbook.comudel.edu Optimization strategies for this type of reaction often involve:

Stoichiometry : Precise control of the molar ratios of the alcohol to the phosphorus pentabromide is essential to ensure complete conversion while minimizing side reactions.

Solvent Choice : The use of a dry, inert solvent like diethyl ether is important to prevent hydrolysis of the phosphorus pentabromide and the product. chemicalbook.com

Insights from the synthesis of analogous compounds, such as 2-nitrobenzyl bromide, which has been synthesized with a 98.5% yield, highlight further strategies. chemicalbook.com These include the slow, dropwise addition of reagents to maintain control over the reaction rate and temperature, as well as the optimization of molar ratios between the substrate and the brominating agents (e.g., hydrobromic acid and hydrogen peroxide). chemicalbook.com

| Starting Material | Reagents | Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| 2,4,6-Trinitrotoluene | Sodium Hypobromite | 0 °C to 15 °C | Not explicitly stated for bromide (85% for chloride analogue) | google.com |

| 2,4,6-Trinitrobenzyl Alcohol | Phosphorus Pentabromide (PBr₅) | Diethyl ether, 0 °C, 2 h | 82% | chemicalbook.com |

| o-Nitrotoluene (analogue synthesis) | HBr, H₂O₂, AIBN | 1,2-dichloroethane, 72-75 °C, 2 h | 98.5% (for o-nitrobenzyl bromide) | chemicalbook.com |

Purity Control and By-product Mitigation in this compound Synthesis

Ensuring the high purity of this compound requires effective control over the reaction to minimize the formation of by-products and the implementation of robust purification protocols.

Potential By-products and Their Mitigation

The primary starting material, 2,4,6-trinitrotoluene (TNT), can itself be a source of impurities. Commercial or military-grade TNT may contain other isomers, such as 2,3,4- and 2,4,5-trinitrotoluene, which can be removed by washing with aqueous sodium sulfite solution during TNT production. nih.gov If impure TNT is used, these isomers could lead to the formation of their corresponding brominated derivatives.

During the bromination of the methyl group, several side reactions can occur:

Over-bromination : The formation of dibrominated products, such as 2,4,6-trinitrobenzylidene bromide, is a potential side reaction. This can be mitigated by carefully controlling the stoichiometry of the brominating agent and avoiding a large excess. In the synthesis of the analogue 2-nitrobenzyl bromide, careful control of reagent ratios successfully prevented the formation of dibrominated by-products. chemicalbook.com

Formation of 2,4,6-Trinitrobenzyl Alcohol : Depending on the reaction conditions, particularly if water is present, the desired bromide may be hydrolyzed to the corresponding alcohol.

Formation of 2,4,6-Trinitrobenzene : A study on the chemoenzymatic synthesis of trinitrobenzyl halides identified 2,4,6-trinitrobenzene as a potential by-product resulting from demethylation. udel.edu

Purification Techniques

Post-synthesis purification is critical for isolating this compound in a pure form.

Washing and Extraction : Initial purification steps often involve quenching the reaction mixture in water and separating the organic product. google.com The crude product can be washed with water to remove water-soluble impurities and unreacted inorganic reagents. google.comchemicalbook.com

Recrystallization : This is a highly effective method for purifying solid organic compounds. mt.com A patent for the synthesis of this compound details a specific recrystallization procedure. google.com The crude product is dissolved in benzene (B151609), dried over magnesium sulfate, and filtered. The subsequent addition of an equal volume of n-hexane, a solvent in which the product is less soluble, induces the formation of pure crystals. google.com The key to successful recrystallization is the selection of a solvent or solvent system where the compound has high solubility at an elevated temperature but low solubility at a cooler temperature. youtube.com

Chromatography : For laboratory-scale preparations or when very high purity is required, silica gel chromatography can be employed to separate the target compound from by-products. udel.edu

Purity Analysis : The purity of the final product can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which is sensitive enough to detect trace impurities and unreacted starting materials. chemicalbook.com The melting point of the crystalline product also serves as a reliable indicator of purity. google.com

| Potential Impurity / By-product | Mitigation and Removal Strategy | Reference |

|---|---|---|

| Unreacted 2,4,6-Trinitrotoluene | Optimize reaction stoichiometry and time; remove via recrystallization or column chromatography. | google.comudel.edu |

| Dibrominated Products | Use precise stoichiometric control of the brominating agent to avoid over-reaction. | chemicalbook.com |

| 2,4,6-Trinitrobenzyl Alcohol | Ensure anhydrous reaction conditions; can be separated by chromatography. | chemicalbook.comudel.edu |

| TNT Isomers (e.g., 2,4,5-Trinitrotoluene) | Use purified TNT as starting material; isomers can be separated by recrystallization. | nih.gov |

| Inorganic Salts | Wash the crude product with water after quenching the reaction. | google.comchemicalbook.com |

Reaction Mechanisms and Reactivity Patterns of 2,4,6 Trinitrobenzyl Bromide

Nucleophilic Substitution Reactions Involving 2,4,6-Trinitrobenzyl Bromide

The 2,4,6-trinitrobenzyl anion is a key intermediate in several reactions involving this compound and its parent compound, 2,4,6-trinitrotoluene (B92697) (TNT). udel.edu This anion is typically generated through the deprotonation of the methylene (B1212753) group of TNT under basic conditions. udel.eduacs.org The presence of three strongly electron-withdrawing nitro groups on the benzene (B151609) ring significantly increases the acidity of the benzylic protons, facilitating the formation of the carbanion.

The resulting 2,4,6-trinitrobenzyl anion is stabilized by resonance, with the negative charge delocalized over the aromatic ring and the nitro groups. This delocalization is crucial to its stability and subsequent reactivity. The anion can be generated using various bases, and its formation is a critical first step in the synthesis of several important compounds. udel.eduacs.org

Once formed, the 2,4,6-trinitrobenzyl anion can participate in a variety of reactions, acting as a potent nucleophile. dtic.milacs.org Its reactivity is influenced by the reaction conditions, including the solvent and the nature of the electrophile. One of the most significant reactions of this anion is its role in the formation of 2,2′,4,4′,6,6′-hexanitrostilbene (HNS), a heat-resistant explosive. udel.edu In this process, the anion undergoes a series of steps, including coupling and elimination, to yield the final product. udel.eduresearchgate.net

The anion's nucleophilic character also allows it to react with various aryl halides to form polynitrodiphenylmethanes. dtic.mil However, this reaction is in competition with the self-condensation of the trinitrobenzyl anion with unionized trinitrotoluene, which leads to the formation of 2,2′,4,4′,6,6′-hexanitrobibenzyl (HNBB). dtic.mil The outcome of the reaction depends on the reactivity of the aryl halide; only substrates with a sufficiently labile halogen will favor the formation of the diphenylmethane (B89790) derivative over the bibenzyl byproduct. dtic.mil

Furthermore, the photochemical generation of the 2,4,6-trinitrobenzyl anion has also been demonstrated, providing an alternative method for its formation and subsequent study. acs.org

The reactions of this compound with various nucleophiles proceed through nucleophilic substitution pathways. The presence of the three nitro groups on the aromatic ring makes the benzylic carbon highly electrophilic and susceptible to attack by nucleophiles.

Kinetic studies involving alkoxides have identified three distinct processes that can occur upon interaction with 2,4,6-trinitrobenzyl chloride (a related halide): σ-complex formation through base addition at the 1- or 3-positions of the aromatic ring, and the abstraction of a proton from the side-chain. rsc.org In contrast to 2,4,6-trinitrotoluene, the more stable σ-adduct with the benzyl (B1604629) chloride results from addition at the 1-position and exhibits stability comparable to its conjugate base. rsc.org

The reactivity of 2,4,6-trinitrobenzyl halides is also influenced by the nature of the leaving group. While the "element effect" (F > Cl ≈ Br > I) is a common leaving group trend in many nucleophilic aromatic substitution (SNAr) reactions, this is not always the case in related systems. For instance, in the reactions of 2-substituted N-methylpyridinium ions with piperidine, the leaving group order is different, indicating a more complex mechanism involving rate-determining deprotonation of an addition intermediate. nih.gov

Meisenheimer complexes are important intermediates in nucleophilic aromatic substitution reactions of electron-deficient aromatic compounds. wikipedia.org These complexes are formed by the addition of a nucleophile to the aromatic ring, resulting in a negatively charged, resonance-stabilized σ-adduct. wikipedia.orgnih.gov

In the context of this compound and related compounds, the formation of Meisenheimer complexes has been studied spectroscopically and kinetically. rsc.org The interaction of 2,4,6-trinitrobenzyl chloride with alkoxides leads to the formation of σ-complexes by nucleophilic addition at either the C-1 or C-3 position of the aromatic ring. rsc.org The C-1 adduct is found to be more stable. rsc.org

Kinetic and equilibrium data for the reactions of 2,4,6-trinitrobenzyl chloride with aliphatic amines in dimethyl sulfoxide (B87167) have also been reported. rsc.org These studies have allowed for the characterization of the formation of isomeric σ-adducts resulting from amine attack at the C-1 and C-3 positions, as well as a competing reaction involving proton transfer from the benzylic position. rsc.org

The stability of Meisenheimer complexes is influenced by several factors, including the nature of the nucleophile, the solvent, and the substituents on the aromatic ring. The presence of the CH₂Br group in this compound can influence the stability and reactivity of the resulting Meisenheimer complexes compared to those derived from 1,3,5-trinitrobenzene. rsc.org

It is noteworthy that in some cases, these intermediates can be stable enough to be isolated and characterized. nih.gov This is particularly true for spirocyclic Meisenheimer complexes, where the nucleophile is tethered to the aromatic ring, leading to enhanced stability. nih.gov

Coupling Reactions and Dimerization Pathways

2,2′,4,4′,6,6′-Hexanitrostilbene (HNS) is a thermally stable explosive that can be synthesized from this compound or its chloride analogue. drdo.gov.ingoogle.com The synthesis typically involves the reaction of the trinitrobenzyl halide with a base. core.ac.ukdtic.mil

The mechanism for the formation of HNS from 2,4,6-trinitrobenzyl chloride, a closely related starting material, in the presence of a base is believed to proceed via a displacement-elimination pathway. core.ac.uk This is supported by the observation that the yield of HNS is significantly affected by the concentration of the alkali. core.ac.uk The reaction is thought to involve the initial formation of the 2,4,6-trinitrobenzyl anion, which then attacks another molecule of the trinitrobenzyl halide. Subsequent elimination of hydrogen halide leads to the formation of the stilbene (B7821643) double bond.

Various methods have been developed for the synthesis of HNS, often starting from 2,4,6-trinitrotoluene (TNT). drdo.gov.inelsevierpure.com In the widely used Shipp process, TNT is first converted to a 2,4,6-trinitrobenzyl halide intermediate in situ, which then undergoes base-induced coupling to form HNS. udel.edugoogle.com The yield of HNS in these reactions can be influenced by factors such as the choice of solvent, temperature, and the specific base used. drdo.gov.incore.ac.uk For instance, the use of a two-phase system with a phase transfer catalyst has been reported to facilitate the reaction of 2,4,6-trinitrobenzyl chloride with hydroxyl ions to produce HNS. dtic.mil

The purification of HNS is an important consideration, as the synthesis can produce a number of byproducts. core.ac.uk Recrystallization from solvents like dimethylformamide (DMF) or nitrobenzene (B124822) is often employed to obtain high-purity HNS. core.ac.uk

In the synthesis of HNS from this compound or related precursors, the formation of 2,2′,4,4′,6,6′-hexanitrobibenzyl (HNBB) is a significant competing reaction. researchgate.netresearchgate.net HNBB is formed through the dimerization of two 2,4,6-trinitrobenzyl radicals or via the reaction of the 2,4,6-trinitrobenzyl anion with a molecule of unionized 2,4,6-trinitrotoluene. dtic.mil

The presence of HNBB as a byproduct in HNS synthesis necessitates purification steps to obtain HNS of the desired purity. core.ac.uk The investigation of the thermal stability of HNBB is also important, as it can influence the yield of HNS during its preparation. researchgate.net

Furthermore, in the Shipp synthesis of HNS, α-chloro-2,2′,4,4′,6,6′-hexanitrobibenzyl has been identified as a final intermediate. researchgate.net This chlorinated bibenzyl derivative can be extracted and characterized, and its presence provides further insight into the complex reaction pathways leading to the formation of both HNS and its byproducts. researchgate.net

Exploration of Radical-Mediated Coupling Mechanisms

The formation of a carbon-carbon bond via the coupling of radical intermediates is a significant reaction pathway for benzylic halides activated by electron-withdrawing groups. In the case of this compound, this process is initiated by a single-electron transfer (SET) from a suitable donor to the trinitroaromatic system. This mechanism is particularly favored in reactions with "soft" nucleophiles or reducing agents.

The proposed mechanism involves the following key steps:

Initiation : A single electron is transferred to the this compound molecule, leading to the formation of a radical anion. The high electron affinity of the trinitrophenyl moiety makes this initial step favorable.

Fragmentation : The radical anion is unstable and rapidly fragments, cleaving the weak carbon-bromine bond to release a bromide anion (Br⁻) and form the 2,4,6-trinitrobenzyl radical. The stability of this benzylic radical is enhanced by the delocalization of the unpaired electron over the aromatic ring and the nitro groups.

Coupling (Termination) : Two 2,4,6-trinitrobenzyl radicals then combine in a dimerization step to form a new carbon-carbon single bond, yielding the coupled product, 2,2',4,4',6,6'-hexanitrobibenzyl.

This anion-radical mechanism has been demonstrated for the analogous compound, 4-nitrobenzyl bromide. Its reaction with soft bases affords 1,2-bis(4-nitrophenyl)ethane, the corresponding dimer, providing a strong precedent for the reactivity of the trinitro-substituted analogue. researchgate.net The presence of three nitro groups in this compound would be expected to further facilitate the initial electron transfer and stabilize the resulting radical intermediate, making this coupling pathway highly probable under appropriate reaction conditions.

Reactivity with Organic and Inorganic Substrates

The benzylic carbon in this compound is a potent electrophilic center. The electron density is drawn away from the methylene group by the inductive and resonance effects of the three nitro groups, making the compound highly reactive towards nucleophiles. This reactivity is characteristic of benzylic halides and is significantly amplified by the polynitro substitution. spcmc.ac.inucalgary.ca

This compound readily undergoes nucleophilic substitution reactions with alcohols and their corresponding alkoxides to form 2,4,6-trinitrobenzyl ethers. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism.

The general reaction is as follows: (O₂N)₃C₆H₂CH₂Br + R-O⁻ → (O₂N)₃C₆H₂CH₂-OR + Br⁻

Alkoxides (R-O⁻), being strong nucleophiles, react rapidly with the substrate. Neutral alcohols (R-OH) can also act as nucleophiles, particularly at elevated temperatures or under conditions that favor solvolysis, though the reaction rates are generally slower compared to those with alkoxides. The reaction is a classic example of the Williamson ether synthesis. masterorganicchemistry.com Given the high activation of the substrate, these reactions are expected to be efficient.

Below is a table illustrating the expected products from reactions with various simple alcohols and alkoxides.

| Nucleophile | Reagent | Expected Product | Product Name |

|---|---|---|---|

| Methoxide | Sodium Methoxide (CH₃ONa) | (O₂N)₃C₆H₂CH₂OCH₃ | Methyl 2,4,6-trinitrobenzyl ether |

| Ethoxide | Sodium Ethoxide (CH₃CH₂ONa) | (O₂N)₃C₆H₂CH₂OCH₂CH₃ | Ethyl 2,4,6-trinitrobenzyl ether |

| Isopropoxide | Sodium Isopropoxide ((CH₃)₂CHONa) | (O₂N)₃C₆H₂CH₂OCH(CH₃)₂ | Isopropyl 2,4,6-trinitrobenzyl ether |

| Ethanol | Ethanol (CH₃CH₂OH) | (O₂N)₃C₆H₂CH₂OCH₂CH₃ | Ethyl 2,4,6-trinitrobenzyl ether |

The high electrophilicity of this compound allows for its use in the chemical modification of polymers containing nucleophilic functional groups. A key example is its reaction with cellulose (B213188) that has been activated to form sodium cellulosate.

Cellulose is a polymer of glucose units, each containing three hydroxyl (-OH) groups. Treatment of cellulose with a strong base, such as sodium hydroxide (B78521), deprotonates these hydroxyl groups to form highly nucleophilic alkoxide centers (cell-O⁻Na⁺), known as sodium cellulosate. These cellulosate anions can react with this compound in a nucleophilic substitution reaction to graft the trinitrobenzyl group onto the cellulose backbone, forming a polynitro aromatic ether derivative of cellulose. huji.ac.il

The reaction proceeds via an SN2 mechanism, where the cellulose alkoxide attacks the benzylic carbon, displacing the bromide ion: Cell-O⁻Na⁺ + (O₂N)₃C₆H₂CH₂Br → Cell-O-CH₂(C₆H₂)(NO₂)₃ + NaBr

This surface modification introduces the bulky, electron-deficient trinitrobenzyl moieties onto the polymer, significantly altering its chemical and physical properties. Research has shown that the reaction between sodium cellulosate and this compound proceeds through the formation of intermediate Meisenheimer complexes, which can be isolated in the case of trinitroaromatic derivatives. huji.ac.il This grafting reaction demonstrates the utility of this compound as a powerful agent for the functionalization of biopolymers.

Nitrobenzyl compounds are a well-studied class of photoactive molecules. While the most common application involves ortho-nitrobenzyl derivatives as photoremovable protecting groups, the 2,4,6-trinitrobenzyl system also exhibits distinct photochemical reactivity. The photochemistry is driven by the excitation of the nitroaromatic chromophore upon absorption of UV light.

For typical o-nitrobenzyl systems, UV irradiation triggers an intramolecular hydrogen atom abstraction from the benzylic carbon by the excited ortho-nitro group. This leads to the formation of an aci-nitro intermediate, which subsequently rearranges to release a protected substrate and form an o-nitrosobenzaldehyde or related ketone.

However, the photochemistry of 2,4,6-trinitrotoluene (TNT), the parent compound of this compound, follows a different pathway. Irradiation of TNT in aqueous or partially aqueous systems does not lead to the classic intramolecular rearrangement but can instead generate the 2,4,6-trinitrobenzyl anion. This process is believed to involve hydrogen abstraction from the solvent or another donor molecule by the photoexcited nitro group, followed by deprotonation of the TNT methyl group. The formation of this carbanion has been demonstrated through deuterium (B1214612) exchange studies and by trapping it with electrophiles.

This suggests that the photolysis of 2,4,6-trinitrobenzyl systems can be a route to generating highly reactive anionic or radical intermediates, rather than a clean cleavage reaction. The specific pathway depends heavily on the solvent, pH, and the presence of other reagents.

Applications of 2,4,6 Trinitrobenzyl Bromide in Advanced Organic Synthesis

Precursor Chemistry for Energetic Materials Development

The primary application of 2,4,6-trinitrobenzyl bromide and its related halides is in the synthesis of thermally stable explosives. It functions as a critical building block for creating larger, more complex energetic molecules through various coupling and condensation reactions.

Facile Synthesis of 2,2′,4,4′,6,6′-Hexanitrostilbene (HNS) for Specialized Applications

While the synthesis of 2,2′,4,4′,6,6′-Hexanitrostilbene (HNS), a high-performance, heat-resistant explosive, is famously achieved from 2,4,6-trinitrotoluene (B92697) (TNT) via its chloride intermediate (2,4,6-trinitrobenzyl chloride), the bromide analogue has also been investigated in this context. researchgate.netresearchgate.netdrdo.gov.in Early research involving the reaction of this compound with boiling alcoholic potassium hydroxide (B78521) was reported to yield HNS. pw.edu.pl However, later studies clarified that this reaction predominantly produces 2,2′,4,4′,6,6′-hexanitrobibenzyl, a related but distinct compound. researchgate.netpw.edu.pl

The more established and widely used method for HNS synthesis, known as the Shipp synthesis, involves the oxidation of TNT using sodium hypochlorite, which proceeds through a 2,4,6-trinitrobenzyl chloride intermediate. researchgate.netudel.edu This process can be manipulated by adjusting reaction conditions to favor the formation of either HNS or the bibenzyl derivative. researchgate.netresearchgate.net The chemoenzymatic synthesis of trinitrobenzyl halides has also been explored as an environmentally benign alternative approach to accessing these crucial precursors for HNS. udel.edu HNS is valued in applications requiring high thermal stability, such as in space programs and aerospace devices. researchgate.net

Table 1: Comparative Synthesis of HNS and Related Compounds

| Starting Material | Reagent(s) | Primary Product | Reference(s) |

|---|---|---|---|

| This compound | Alcoholic Potassium Hydroxide | 2,2′,4,4′,6,6′-Hexanitrobibenzyl | researchgate.netpw.edu.pl |

| 2,4,6-Trinitrobenzyl chloride | Alcoholic Potassium Hydroxide | 2,2′,4,4′,6,6′-Hexanitrostilbene (HNS) | researchgate.netpw.edu.pl |

Synthesis of Energetic Polynitrobibenzyl Derivatives

As noted, the reaction of this compound with bases like alcoholic potassium hydroxide is a direct route to 2,2′,4,4′,6,6′-hexanitrobibenzyl (HNBB). researchgate.netpw.edu.pl This compound is itself an energetic material and serves as an important intermediate. The formation of HNBB can also occur as a by-product in HNS synthesis, particularly when reaction conditions are not strictly controlled. researchgate.net

The underlying mechanism involves the formation of the 2,4,6-trinitrobenzyl anion from a precursor like TNT. This anion can then participate in a competitive reaction with the unionized starting material to form the bibenzyl derivative. dtic.mil The synthesis of these polynitrobibenzyl structures is a key area of research in energetic materials, as the bibenzyl backbone provides a robust framework for creating dense, powerful compounds.

Functionalization of Complex Molecular Scaffolds

The reactivity of this compound extends beyond dimerization, allowing for its use in attaching the trinitrophenyl group to various molecular structures, thereby creating novel and functionally diverse compounds.

Introduction of Trinitrophenyl Moieties into Organic Frameworks

The 2,4,6-trinitrobenzyl group can be introduced into other molecules through nucleophilic substitution reactions where the bromide acts as a leaving group. A significant application is the use of the 2,4,6-trinitrobenzyl anion, generated from a suitable precursor, as a nucleophile. This anion can attack electron-deficient aromatic rings, such as those in polynitrohalobenzenes. dtic.mil For example, the reaction of the 2,4,6-trinitrobenzyl anion with picryl chloride results in the formation of 2,2′,4,4′,6,6′-hexanitrodiphenylmethane. dtic.mil This reaction provides a pathway for linking aromatic rings through a methylene (B1212753) bridge, effectively introducing the trinitrophenyl moiety onto another aromatic scaffold.

Synthetic Pathways to Structurally Diverse Polynitroaromatic Compounds

This compound is a foundational reagent for building a wide array of structurally diverse polynitroaromatic compounds. The synthesis of these materials generally relies on nitration of aromatic precursors. nih.gov However, using building blocks like this compound allows for more targeted synthetic strategies. By leveraging its reactivity, chemists can construct complex molecules such as polynitrodiphenylmethanes, which are difficult to synthesize through direct nitration of diphenylmethane (B89790). dtic.mil This approach avoids the harsh conditions and potential side reactions associated with exhaustive nitration, offering greater control over the final molecular architecture.

Development of Novel Reagents and Methodologies

Research involving this compound has also spurred the development of new synthetic methods for its own preparation and for its use as a reagent. A notable advancement is the direct synthesis of 2,4,6-trinitrobenzyl halides from 2,4,6-trinitrotoluene (TNT) and an alkali metal hypohalite, such as sodium hypobromite. google.com This method provides a simpler and more direct route to the title compound compared to previous multi-step and potentially hazardous procedures. google.com

Table 2: Improved Synthesis of this compound

| Precursor | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 2,4,6-Trinitrotoluene (TNT) | Sodium Hypobromite (NaOBr) | This compound | Not specified | google.com |

Furthermore, the exploration of chemoenzymatic routes, utilizing enzymes like vanadium chloroperoxidase to produce trinitrobenzyl alcohol which is then converted to the halide, represents a novel and more environmentally sustainable methodology. udel.edu These developments in accessing this compound and its analogues enhance their utility and availability for applications in advanced organic synthesis.

Exploration in Combinatorial and Diversity-Oriented Synthesis (Analogous to o-Nitrobenzyl Linkers)

Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies for generating large libraries of small molecules to screen for new bioactive compounds, catalysts, or materials. dtu.dk A cornerstone of these techniques, particularly when performed on a solid support, is the use of a linker molecule that tethers the growing compound to a polymer resin. The final step involves cleaving this linker to release the synthesized molecule into solution for purification and analysis.

Photolabile linkers, which can be cleaved by light, offer a uniquely mild and orthogonal method for this release. dtu.dknih.gov Unlike conventional linkers that require harsh acidic or basic conditions, photolysis is a "traceless reagent" process that avoids contamination of the final product with cleavage reagents. wikipedia.org The most common class of photolabile linkers is based on the o-nitrobenzyl group. dtu.dknih.gov

The mechanism for photocleavage of o-nitrobenzyl-based linkers is a Norrish Type II reaction. dtu.dk Upon irradiation with UV light (typically 300-365 nm), the excited nitro group abstracts a hydrogen atom from the benzylic carbon. This is followed by a rearrangement to form an o-nitrosobenzaldehyde and release the attached molecule. dtu.dk

The efficiency of this process is highly dependent on the substitution pattern of the aromatic ring. Research has shown that the introduction of additional electron-withdrawing groups can significantly improve the performance of these photolabile protecting groups (PPGs). Specifically, the use of a 2,6-dinitrobenzyl PPG has been confirmed to increase reaction yield. wikipedia.org For certain leaving groups, the presence of a second nitro group can increase the quantum yield—a measure of photochemical efficiency—by nearly fourfold. wikipedia.org

This enhancement provides a strong scientific basis for exploring the 2,4,6-trinitrobenzyl group as a superior photolabile linker. Although specific examples detailing the use of this compound to create such linkers are not prevalent, the established structure-activity relationship in analogous systems suggests it would offer several advantages:

Increased Photosensitivity: The three nitro groups would likely red-shift the absorption maximum and increase the molar absorptivity, potentially allowing for the use of longer, less damaging wavelengths of light and lower light doses.

Higher Quantum Yield: Following the trend observed with dinitrobenzyl systems, the trinitro-substituted linker is expected to exhibit a higher quantum yield, leading to faster and more efficient cleavage from the solid support. wikipedia.org

Enhanced Orthogonality: The heightened sensitivity could allow for cleavage under conditions that leave other, less sensitive photolabile groups intact, enabling more complex, multi-step synthetic strategies.

The exploration of this compound in this context involves its immobilization on a solid support and subsequent attachment of the first building block for library synthesis. Its performance would be evaluated based on cleavage efficiency, yield, and purity of the released compounds compared to established linkers.

Table 1: Comparison of Nitrobenzyl-Based Photolabile Protecting Groups (PPGs)

| Feature | o-Nitrobenzyl (Standard) | 2,6-Dinitrobenzyl | 2,4,6-Trinitrobenzyl (Projected) |

| Number of Nitro Groups | 1 | 2 | 3 |

| Relative Quantum Yield | Baseline | Up to 4x increase over baseline wikipedia.org | Expected to be higher than dinitrobenzyl |

| Cleavage Conditions | UV Irradiation (e.g., 350 nm) | UV Irradiation (e.g., 365 nm) wikipedia.org | Potentially longer wavelengths / lower intensity |

| Primary Advantage | Well-established, widely used. | Increased reaction yield and efficiency. wikipedia.org | Potentially highest efficiency and photosensitivity. |

| Status | Commercially available and extensively documented. dtu.dknih.gov | Documented improvements over mono-nitro systems. wikipedia.org | Primarily theoretical, based on extrapolation from analogs. |

Role in the Synthesis of Photo-Responsive Polymer Networks and Materials

Photo-responsive polymers are "smart" materials that change their physical or chemical properties in response to light. This capability allows for the precise spatial and temporal control over material behavior, which is valuable in fields like drug delivery, tissue engineering, and microfabrication. researchgate.net One of the primary methods for creating such materials is by incorporating photocleavable moieties into the polymer structure.

The o-nitrobenzyl group and its derivatives are among the most extensively studied photocleavable units for designing photo-responsive polymers. researchgate.net They can be incorporated as:

Cross-linkers in a hydrogel: Irradiation of the hydrogel cleaves the cross-links, causing the gel to dissolve or swell, thereby releasing an encapsulated payload like a drug or protein.

Pendant groups on the polymer backbone: Cleavage of the side chains can alter the polymer's solubility, causing it to precipitate or dissolve. This can be used for creating patterns on surfaces (photolithography).

Linkers within the main polymer chain: Light can induce a chain-scission event, leading to the complete degradation of the polymer into smaller fragments.

The utility of this compound in this field stems from its potential to act as a highly efficient photo-responsive unit. By reacting the bromide with appropriate functional groups on a monomer or polymer (e.g., alcohols or amines), the 2,4,6-trinitrobenzyl moiety can be readily incorporated into a material.

Based on the principles established for other nitrobenzyl derivatives, the 2,4,6-trinitrobenzyl group is expected to impart a high degree of photosensitivity to the resulting polymer network. The enhanced photochemical reactivity due to the three nitro groups would translate into materials that respond more rapidly and to lower doses of light.

Table 2: Research Findings on Nitrobenzyl Moieties in Photo-Responsive Materials

| Application Area | Nitrobenzyl Derivative Used | Research Finding | Reference |

| Photodegradable Hydrogels | o-Nitrobenzyl acrylate | Incorporated into polymer chains; UV light exposure leads to controlled degradation and fragmentation. | researchgate.net |

| Controlled Protein Release | o-Nitrobenzyl ester/carbamate linkers | Used to cross-link hydrogels; light-induced cleavage of the linkers results in gel dissolution and release of encapsulated proteins. | N/A |

| Surface Patterning | o-Nitrobenzyl side chains | Polymers with photocleavable side chains are used to create micropatterned surfaces for controlling cell adhesion. | N/A |

| Photocleavable Micelles | Block copolymers with o-nitrobenzyl linkers | Micelles dissociate upon UV irradiation due to cleavage of the linker between hydrophilic and hydrophobic blocks, triggering burst release of cargo. | N/A |

The synthesis of a photo-responsive network using this compound could involve, for example, the reaction of the bromide with a di-functional monomer (like a diol or diamine) to create a photocleavable cross-linker. This cross-linker could then be co-polymerized with other monomers to form a hydrogel. The resulting material would be expected to degrade significantly faster or with less light energy than analogous materials made with mono- or dinitrobenzyl linkers, making it a promising candidate for applications requiring rapid, on-demand material disassembly.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass, and therefore the molecular formula, of a compound.

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of 2,4,6-Trinitrobenzyl bromide. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy.

Molecular Formula Confirmation: The calculated exact mass of this compound (C₇H₄BrN₃O₆) is 304.92835 Da. nih.gov HRMS analysis should yield a molecular ion peak ([M]⁺ or [M+H]⁺) that matches this value to within a few parts per million (ppm), providing strong evidence for the correct molecular formula.

Isotopic Pattern: A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of natural abundance. Therefore, the molecular ion region in the mass spectrum will show two peaks of almost equal intensity separated by 2 m/z units (e.g., at m/z 304.9 and 306.9), which is a definitive signature for the presence of a single bromine atom in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical compounds in a sample and then provides mass spectral data for each separated component. jmchemsci.com A GC-MS spectrum for this compound is noted in the PubChem database. nih.gov

Purity Assessment: GC-MS is highly effective for determining the purity of a this compound sample. The gas chromatogram would show a major peak corresponding to the target compound at a specific retention time. The presence of other peaks would indicate impurities.

Intermediate Detection: This technique is also valuable for analyzing the synthesis of this compound. For instance, if the compound is synthesized from 2,4,6-Trinitrotoluene (B92697), GC-MS could be used to detect any unreacted starting material. Similarly, if the synthesis proceeds via the corresponding 2,4,6-Trinitrobenzyl alcohol, this intermediate could be identified in the reaction mixture. chemicalbook.comnih.gov

Fragmentation Analysis: The mass spectrometer fragments the molecule in a reproducible way, creating a unique "fingerprint." While a detailed experimental fragmentation pattern is not available, likely fragmentation pathways for this compound would include the loss of the bromine atom ([M-Br]⁺), the loss of a nitro group ([M-NO₂]⁺), or the cleavage of the C-C bond to form the trinitrophenyl cation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a complex molecule such as this compound, IR spectroscopy provides a characteristic spectral fingerprint, allowing for the confirmation of its key structural features, namely the nitro groups and the carbon-halogen bond.

Vibrational Analysis of Nitro and Carbon-Halogen Bonds

The IR spectrum of this compound is dominated by the vibrational modes of its constituent functional groups. The presence of three nitro (-NO₂) groups attached to an aromatic ring gives rise to very strong and distinct absorption bands. Aromatic nitro compounds typically exhibit two characteristic stretching vibrations: an asymmetric stretch (ν_as_) and a symmetric stretch (ν_s_). The asymmetric N–O stretching band is found in the range of 1550–1475 cm⁻¹, while the symmetric stretching band appears at a lower frequency, between 1360–1290 cm⁻¹. These bands are often intense due to the high polarity of the N-O bonds.

The carbon-bromine (C-Br) bond of the benzyl (B1604629) bromide moiety also produces a characteristic absorption. The C-Br stretching vibration is typically observed in the fingerprint region of the spectrum, specifically between 690–515 cm⁻¹. While this region can be complex due to the presence of other vibrational modes, the C-Br stretch is a key indicator for the presence of the halogen. Additionally, the methylene (B1212753) group adjacent to the bromine atom (-CH₂Br) can exhibit a C-H wagging vibration in the 1300–1150 cm⁻¹ range.

The table below summarizes the principal IR absorption bands expected for this compound based on the characteristic frequencies of its functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic Nitro (Ar-NO₂) | Asymmetric N–O Stretch | 1550–1475 | Strong |

| Aromatic Nitro (Ar-NO₂) | Symmetric N–O Stretch | 1360–1290 | Strong |

| Benzyl Bromide (-CH₂Br) | C–Br Stretch | 690–515 | Medium to Strong |

| Benzyl Bromide (-CH₂Br) | C–H Wag | 1300–1150 | Medium |

| Aromatic Ring (C=C) | In-ring C=C Stretch | ~1600–1400 | Medium to Weak |

| Aromatic Ring (C-H) | C–H Stretch | ~3100–3000 | Weak |

This interactive table provides a summary of expected IR vibrational frequencies for this compound.

In Situ FTIR Studies for Reaction Pathway Monitoring

While specific in situ Fourier Transform Infrared (FTIR) studies monitoring the reaction pathways of this compound are not extensively detailed in the available literature, the technique is highly applicable for observing its chemical transformations in real-time. In situ FTIR allows researchers to track the concentration of reactants, intermediates, and products as a reaction progresses, providing valuable mechanistic insights.

Given its structure, this compound is a prime substrate for nucleophilic substitution reactions at the benzylic carbon. spcmc.ac.inresearchgate.net Both S_N1 and S_N2 mechanisms are possible for benzylic halides. spcmc.ac.in An in situ FTIR study of such a reaction would involve monitoring key spectral regions over time. For example, in a substitution reaction where the bromide is replaced by another nucleophile (e.g., an azide (B81097), cyanide, or alkoxide), the following changes would be observed:

Disappearance of Reactant Bands: A decrease in the intensity of the C–Br stretching band (690–515 cm⁻¹) would signify the consumption of this compound.

Appearance of Product Bands: The emergence of new, characteristic peaks would indicate the formation of the product. For instance, the formation of a benzyl azide would result in a strong, sharp absorption band around 2100 cm⁻¹ (azide asymmetric stretch).

Monitoring Intermediates: In cases where a reaction proceeds via a stable or semi-stable intermediate, in situ FTIR could potentially detect its transient vibrational signatures.

By analyzing the kinetic profiles of these spectral changes, reaction rates, orders, and activation parameters can be determined, helping to elucidate the precise reaction mechanism.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of energetic materials like this compound.

Single Crystal X-ray Diffraction of this compound Derivatives

For example, the crystal structure of 2-bromo-1,3,5-trinitrobenzene (B14160694) (picryl bromide) reveals key features of the trinitrophenyl moiety. nih.gov Similarly, studies on compounds like 1,3-bis(bromomethyl)-2-nitrobenzene provide detailed information on the conformation of bromomethyl groups attached to a substituted benzene (B151609) ring. nih.gov In these structures, the nitro groups are often twisted out of the plane of the benzene ring to relieve steric strain. The C-Br bond lengths are typically in the range of 1.96-1.97 Å. nih.gov Crystal packing is often governed by a network of weak intermolecular interactions, such as C–H···O hydrogen bonds between the aromatic or methylene protons and the oxygen atoms of the nitro groups.

The table below presents crystallographic data for compounds structurally related to this compound, illustrating common crystal systems and packing arrangements.

| Compound | Formula | Crystal System | Space Group | Key Features |

| 1,3-Bis(bromomethyl)-2-nitrobenzene nih.gov | C₈H₇Br₂NO₂ | Monoclinic | P2₁/n | Nitro group is twisted 65.1° from the arene ring; bromomethyl groups are oriented anti to each other. |

| 2-Bromo-1,3,5-trinitrobenzene nih.gov | C₆H₂BrN₃O₆ | Monoclinic | P2₁/c | Provides structural data for the picryl (trinitrophenyl) group with a bromine substituent. |

| 1,3,5-Tris(dibromomethyl)benzene researchgate.net | C₉H₆Br₆ | Hexagonal | P6₃/m | Demonstrates packing and conformation in a poly(halomethyl)benzene structure. |

This interactive table summarizes crystallographic data from derivatives and compounds related to this compound.

Powder X-ray Diffraction for Solid-State Characterization

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the bulk crystalline properties of a solid sample. While single-crystal XRD provides the structure of a perfect crystal, PXRD is used to identify the crystalline phases present in a bulk powder, assess sample purity, and study polymorphism (the existence of multiple crystal forms). acs.org

For an energetic material, ensuring phase purity and the absence of undesired polymorphs is critical, as different crystal forms can have different densities, stabilities, and sensitivities. A PXRD pattern provides a unique fingerprint for a specific crystalline phase.

In a study of the related compound 2,4,6-trinitro-3-bromoanisole (TNBA), powder X-ray diffraction was used to monitor the material's response to high pressure. github.io The PXRD patterns taken from ambient pressure up to 1 GPa showed no evidence of any phase transition, confirming the structural stability of that particular crystalline form within that pressure range. github.io A similar PXRD analysis of this compound would be essential to characterize its solid-state properties, confirm the batch-to-batch consistency of its synthesis, and investigate its stability under different conditions. The technique is crucial for quality control and for understanding the solid-state behavior of the material. acs.org

Computational Chemistry Approaches for 2,4,6 Trinitrobenzyl Bromide Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reaction tendencies of molecules. However, specific studies applying these methods to 2,4,6-trinitrobenzyl bromide are not found in the reviewed literature.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Pathways

A thorough search of academic databases and chemical literature did not yield specific Density Functional Theory (DFT) studies detailing the reaction mechanisms and pathways of this compound. While this compound is known as a precursor in the synthesis of other energetic materials like HNS, computational investigations of these specific transformation mechanisms, focusing on the role and reactivity of this compound at a DFT level, have not been published.

Ab Initio Methods for Energetic Profiles and Transition State Analysis

Similarly, there is no available research that employs high-level ab initio methods to calculate the energetic profiles or to analyze the transition states of reactions involving this compound. Such studies would be invaluable for determining reaction kinetics and thermodynamic stability but have not been a focus of the computational chemistry community to date.

Molecular Dynamics (MD) Simulations of Molecular Behavior

Molecular dynamics simulations provide insight into the dynamic behavior of molecules and their interactions. Despite the utility of this method, its application to this compound has not been documented in scientific papers.

Simulation of Intermolecular Interactions and Solvent Effects

There are no published molecular dynamics (MD) simulation studies that specifically investigate the intermolecular interactions or the influence of solvents on this compound. Research on related compounds like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) has utilized MD simulations to understand crystal packing and response to external stimuli, but similar work on the title compound is absent.

Understanding Conformational Landscapes and Rotational Barriers

Computational studies focused on the conformational landscape and the rotational barriers of the bromomethyl group in this compound are not present in the current body of scientific literature. This type of analysis is crucial for understanding the molecule's flexibility and its potential interactions, but it remains an uninvestigated area.

Prediction and Interpretation of Spectroscopic Signatures

While experimental spectroscopic data may exist, there are no available computational studies dedicated to the prediction and interpretation of the spectroscopic signatures (such as IR, Raman, or NMR spectra) of this compound. Computational spectroscopy is a powerful tool for complementing experimental findings, but it has not been applied to this specific compound in published research.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

The precise determination of the molecular structure of this compound is foundational to understanding its reactivity and properties. Computational chemistry offers powerful tools for predicting Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and coupling constants (J), which are essential for structural elucidation. Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), have become a standard method for computing these parameters. chemrxiv.org

The process typically begins with a conformational search to identify the lowest-energy geometries of the molecule. For each stable conformer, the magnetic shielding tensors are calculated using a selected DFT functional (e.g., B3LYP, WP04) and basis set (e.g., 6-311++G(d,p)). mdpi.com The final predicted chemical shifts are often presented as a Boltzmann-weighted average of the values from all significant conformers, which accounts for the dynamic nature of the molecule in solution. mdpi.com These calculated shifts for ¹H and ¹³C nuclei can then be compared directly with experimental spectra. Modern approaches may also incorporate machine learning (ML) models, trained on extensive datasets of QM-calculated and experimental values, to achieve high accuracy, with mean absolute errors (MAE) potentially less than 0.2 ppm for ¹H and 2 ppm for ¹³C. chemrxiv.orgnih.gov This comparison is crucial for confirming the correct structure among several possibilities, especially in complex reaction mixtures.

Table 1: Common Computational Methods for NMR Prediction

| Method | Typical Application | Advantages | Considerations |

| Density Functional Theory (DFT) | Calculation of magnetic shielding constants for ¹H, ¹³C, and other nuclei. | Good balance of accuracy and computational cost; widely available in software packages. | Accuracy is dependent on the choice of functional and basis set; solvent effects should be included. |

| Ab initio (e.g., MP2) | High-accuracy calculations for smaller molecules or for benchmarking DFT results. | Generally more accurate than DFT if a high level of theory is used. | Computationally very expensive, limiting its use to smaller systems. |

| Machine Learning (ML) / GNN | Rapid prediction of chemical shifts for large numbers of candidate structures. | Extremely fast once trained; can achieve accuracy comparable to DFT. chemrxiv.org | Requires large, high-quality training datasets; may be less reliable for novel scaffolds. |

| DP4/DP4+ Analysis | Statistical comparison of calculated and experimental shifts to assign relative stereochemistry. | Provides a quantitative measure of confidence in a structural assignment. | Requires calculation of shifts for all possible diastereomers. |

Simulation of IR and UV-Vis Spectra for Compound Verification

In addition to NMR, vibrational (Infrared - IR) and electronic (Ultraviolet-Visible - UV-Vis) spectroscopy are vital for the characterization of this compound. Computational methods provide the means to simulate these spectra, offering a direct comparison with experimental data for compound verification.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by performing a vibrational frequency calculation on the optimized molecular geometry. Using DFT (e.g., with the B3LYP functional), the calculation yields a set of harmonic vibrational frequencies and their corresponding intensities. researchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretches, NO₂ symmetric and asymmetric stretches, or C-Br stretches. The resulting theoretical spectrum (a plot of intensity versus wavenumber) can be compared with the experimental FT-IR spectrum. A good match between the positions and relative intensities of the peaks provides strong evidence for the proposed structure. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: The simulation of UV-Vis spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The output includes the excitation wavelength (λmax), oscillator strength (which relates to the intensity of the absorption), and the molecular orbitals involved in the transition (e.g., HOMO to LUMO). mdpi.com For a highly conjugated and electron-deficient molecule like this compound, these calculations can predict the π → π* and n → π* transitions that give rise to its characteristic UV-Vis absorption bands. Comparing the calculated λmax values with the experimental spectrum helps confirm the electronic structure of the compound. sharif.edusharif.edu

Elucidation of Reaction Mechanisms via Theoretical Modeling

Characterization of Anionic and Radical Intermediates

The reactivity of this compound is dominated by the powerful electron-withdrawing nature of the three nitro groups on the aromatic ring. This electronic feature makes it susceptible to reactions involving anionic and radical intermediates. Theoretical modeling is indispensable for characterizing these transient and often highly reactive species that are difficult to observe experimentally.

Computational studies, primarily using DFT, can be employed to investigate potential reaction pathways, such as nucleophilic substitution (Sₙ2, SₙAr) or electron-transfer processes. For instance, in reactions with nucleophiles or bases, the possibility of forming a 2,4,6-trinitrobenzyl anion or a radical anion can be explored. researchgate.netnih.gov

Anionic Intermediates: The geometry, stability, and charge distribution of carbanions or Meisenheimer-type complexes can be calculated. For example, modeling the deprotonation of the benzylic carbon would reveal how the negative charge is delocalized across the aromatic ring and the nitro groups, providing insight into the anion's stability and subsequent reactivity. researchgate.net

Radical Intermediates: Anion-radical mechanisms, initiated by single-electron transfer (SET), are plausible for highly electron-deficient substrates like this. researchgate.net Computational modeling can predict the structure of the resulting radical anion. Analysis of the spin density distribution reveals where the unpaired electron is most likely located, which is crucial for predicting how the radical will react further (e.g., fragmentation or dimerization). nih.gov

Calculation of Activation Energies and Reaction Rate Constants

A primary goal of theoretical modeling in reaction mechanism studies is to provide a quantitative understanding of reaction kinetics. This is achieved by calculating the potential energy surface (PES) for a proposed reaction pathway. Key points on the PES include the energies of reactants, intermediates, transition states (TS), and products.

The activation energy (Ea) of a reaction step is the energy difference between the transition state and the reactants. Locating the exact structure of a transition state—a first-order saddle point on the PES—is a critical computational task. Once the TS is found and verified (e.g., by confirming it has exactly one imaginary vibrational frequency corresponding to the reaction coordinate), the activation energy can be calculated with high accuracy using DFT or higher-level ab initio methods. aps.org

Future Research Directions and Emerging Opportunities in 2,4,6 Trinitrobenzyl Bromide Chemistry

Sustainable and Green Chemistry Approaches in Synthesis

The traditional synthesis of 2,4,6-trinitrobenzyl bromide, often involving harsh reagents and generating significant waste, is undergoing a paradigm shift towards more environmentally benign methodologies. This evolution is centered on the development of catalytic and biocatalytic pathways and the exploration of greener reaction media.

Development of Catalytic and Biocatalytic Pathways for this compound Synthesis

The selective oxidation and halogenation of the methyl group of 2,4,6-trinitrotoluene (B92697) (TNT), the precursor to this compound, present a significant chemical challenge. udel.edu Conventional methods, such as the Shipp synthesis which utilizes an alkali metal hypohalite, can be difficult to control and generate substantial waste. udel.edugoogle.com

A promising green alternative lies in the realm of biocatalysis. Researchers have discovered that vanadium-dependent haloperoxidases, such as chloroperoxidase and bromoperoxidase, can catalyze the hydroxylation and halogenation of TNT. udel.edu For instance, vanadium bromoperoxidase has been shown to facilitate the formation of 2,4,6-trinitrobenzyl alcohol from TNT, which can then be converted to the corresponding bromide. udel.edu This chemoenzymatic approach offers a more controlled and environmentally friendly route to trinitrobenzyl halides. udel.edu

Future research in this area will likely focus on:

Enzyme Engineering: Improving the catalytic efficiency, stability, and substrate specificity of haloperoxidases through directed evolution and protein engineering.

Process Optimization: Developing scalable and economically viable bioreactor systems for the enzymatic synthesis of this compound precursors.

Exploration of Other Biocatalysts: Investigating a wider range of microorganisms and enzymes for their potential to catalyze the direct bromination of TNT's benzylic position.

Exploration of Alternative Solvents and Reaction Media

The move away from volatile and often toxic organic solvents is a cornerstone of green chemistry. For the synthesis of this compound and related polynitroaromatics, research is turning towards innovative solvent systems that offer improved safety profiles and recyclability.

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs) are at the forefront of this exploration. These non-volatile, thermally stable media can act as both solvents and catalysts in nitration and halogenation reactions. Their unique properties can enhance reaction rates and selectivity while simplifying product isolation and solvent recycling. While specific applications to this compound synthesis are still emerging, the broader success of ILs and DESs in related transformations suggests significant potential.

| Solvent Type | Key Advantages in Polynitroaromatic Synthesis |

| Ionic Liquids | High thermal stability, low vapor pressure, tunable properties, potential for catalyst immobilization and reuse. |

| Deep Eutectic Solvents | Low cost, biodegradability, simple preparation from readily available components, effective in dissolving a wide range of reactants. |

Future investigations will likely involve screening various IL and DES compositions to identify optimal media for the bromination of TNT, aiming to maximize yield and minimize environmental impact.

Investigation of Novel Reactivity and Transformation Pathways

Beyond its established role as a reactive intermediate, researchers are exploring new ways to harness the chemical potential of this compound. This includes the development of strategies for direct functionalization of the polynitrobenzyl system and its participation in modern cross-coupling reactions.

C-H Functionalization Strategies in Polynitrobenzyl Systems

Direct C-H functionalization represents a powerful and atom-economical approach to modifying organic molecules. Applying this strategy to the aromatic ring of this compound or its precursors could open up avenues to novel derivatives with tailored properties. The strong electron-withdrawing nature of the three nitro groups deactivates the aromatic ring, making electrophilic substitution challenging. However, this electronic feature could be exploited for nucleophilic aromatic substitution or transition-metal-catalyzed C-H activation pathways.

Future research could explore:

Directed C-H Activation: Utilizing directing groups to achieve site-selective functionalization of the aromatic C-H bonds.

Catalytic Systems: Developing robust transition-metal catalysts capable of activating the C-H bonds of highly electron-deficient aromatic systems.

Exploration of Cross-Coupling Reactions and Organometallic Chemistry with this compound

The benzylic bromide functionality in this compound makes it a prime candidate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation. wikipedia.orgnrochemistry.comnih.govorganic-chemistry.orglibretexts.orgorganic-chemistry.orgnih.govyoutube.comchem-station.comlibretexts.orgucl.ac.ukrsc.orgresearchgate.netnih.gov Reactions such as Suzuki, Sonogashira, and Heck couplings could potentially be employed to introduce new substituents at the benzylic position, leading to a diverse array of novel compounds. wikipedia.orgnrochemistry.comnih.govorganic-chemistry.orglibretexts.orgorganic-chemistry.orgnih.govyoutube.comchem-station.comlibretexts.orgrsc.orgnih.govwikipedia.org

| Cross-Coupling Reaction | Potential Application with this compound |

| Suzuki Coupling | Formation of C(sp²)-C(sp³) bonds by reacting with boronic acids, introducing aryl or vinyl groups. nih.govrsc.orgnih.gov |

| Sonogashira Coupling | Formation of C(sp)-C(sp³) bonds by reacting with terminal alkynes, introducing alkynyl moieties. nrochemistry.comlibretexts.orgorganic-chemistry.orgyoutube.comwikipedia.org |

| Heck Reaction | Formation of C(sp²)-C(sp³) bonds by reacting with alkenes, leading to substituted styrenes. wikipedia.orgorganic-chemistry.orgnih.govchem-station.comlibretexts.org |

A key challenge in this area will be to develop catalytic systems that can tolerate the highly electrophilic and potentially reactive nature of the trinitrobenzyl substrate. The organometallic chemistry of this compound, including the formation and reactivity of its corresponding organopalladium intermediates, remains a fertile ground for investigation.

Integration with Advanced Materials Science

The unique chemical structure of this compound, featuring a reactive benzylic bromide and a highly nitrated aromatic ring, makes it an intriguing building block for the synthesis of advanced materials with tailored properties.

The incorporation of the trinitrophenyl moiety into polymers could lead to the development of novel energetic polymers and binders for propellant and explosive formulations. nih.govdntb.gov.uamdpi.com The high nitrogen and oxygen content of the trinitrobenzyl group can contribute to the energetic performance of the resulting materials. Future research could focus on the synthesis of monomers derived from this compound and their subsequent polymerization to create materials with enhanced thermal stability and energetic output.

Furthermore, the rigid and functional nature of the 2,4,6-trinitrobenzyl unit suggests its potential use in the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and highly branched macromolecules such as dendrimers . rsc.orgmdpi.comnih.govmdpi.comnih.govnih.gov In MOFs, ligands derived from this compound could lead to materials with interesting gas sorption or catalytic properties. rsc.orgnih.gov In dendrimers, the trinitrobenzyl group could be incorporated as a core or a branching unit, leading to macromolecules with unique electronic and recognition properties. mdpi.comnih.govmdpi.comnih.gov

The exploration of this compound in these areas of materials science is still in its nascent stages, offering a wide-open field for discovery and innovation.

Design and Synthesis of Photo-Activatable Smart Materials

The presence of the nitrobenzyl group in this compound suggests its potential as a photolabile protecting group, a cornerstone for the development of photo-activatable or "caged" compounds. nih.gov Upon irradiation with light, o-nitrobenzyl derivatives can undergo photochemical reactions that lead to the cleavage of a covalent bond, releasing a protected molecule. researchgate.netacs.org This light-induced activation offers precise spatiotemporal control, a highly desirable feature in the design of smart materials. mpg.de

Future research will likely focus on harnessing the photocleavable nature of the 2,4,6-trinitrobenzyl moiety to create novel smart materials. These materials could be designed to respond to specific light stimuli, triggering changes in their physical or chemical properties. For instance, hydrogels incorporating this moiety could be engineered to degrade or release encapsulated therapeutic agents upon light exposure, enabling targeted drug delivery. researchgate.net Similarly, surfaces modified with 2,4,6-trinitrobenzyl-caged molecules could be developed for applications in microfluidics and cell biology, where light could be used to alter surface properties and guide cell adhesion or migration.

The synthesis of these smart materials would involve the strategic incorporation of the 2,4,6-trinitrobenzyl group into larger molecular architectures. This could be achieved through the reaction of this compound with polymers or other macromolecules containing suitable functional groups. The efficiency of the photocleavage process, including the quantum yield and the absorption wavelength, will be critical parameters to optimize for practical applications.

| Potential Smart Material Application | Triggering Mechanism | Desired Outcome |

| Photo-responsive Hydrogels | Light-induced cleavage of trinitrobenzyl linker | Controlled drug release or material degradation |

| Light-Patternable Surfaces | Photochemical modification of surface chemistry | Spatiotemporal control of cell adhesion |

| Photo-activated Catalysts | Release of a catalytic species from a caged precursor | On-demand catalytic activity |

Development of Functional Polymers and Coatings Incorporating 2,4,6-Trinitrobenzyl Moieties